molecular formula C37H45NO6 B1228117 Penitrem E CAS No. 78213-66-8

Penitrem E

Cat. No. B1228117
CAS RN: 78213-66-8
M. Wt: 599.8 g/mol
InChI Key: LTCFBVUSILPMGG-BRSLXYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Penitrem E is a natural product found in Penicillium crustosum, Penicillium, and Penicillium solitum with data available.

Scientific Research Applications

Metabolite Analysis and Characterization

Penitrem E, isolated from Penicillium crustosum, has been identified as a tremorgenic mycotoxin with distinct characteristics from other penitrems. It is a dechloro derivative of penitrem A and has been shown to have tremorgenic activity in mice, albeit at a lower level compared to penitrem A (Kyriakidis et al., 1981).

Biological Impact and Mechanisms

Penitrem E, along with other penitrems, has been studied for its impact on biological systems. For instance, it was observed that penitrem A significantly increased the production of reactive oxygen species (ROS) in human neutrophils, a finding that might partly explain the pathophysiology behind neuromycotoxicosis caused by penitrem A and possibly related compounds like penitrem E (Berntsen et al., 2017).

Excretion and Transformation

Research involving sheep demonstrated that penitrem E was almost entirely excreted in the bile within four hours, and was transformed into more polar products, suggesting an interesting metabolic pathway for penitrem E in living organisms (Laws et al., 1987).

Detection and Quantification in Food

A study developed a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for quantitative analysis of penitrems, including penitrem E, in cheese. This research is significant for food safety and understanding human exposure to these mycotoxins (Kalinina et al., 2018).

Biosynthetic Pathway Elucidation

The biosynthetic machinery for the synthesis of penitrem, which includes penitrem E, was studied, shedding light on the complex natural product synthesis pathways in fungi. This research contributes to understanding the natural production mechanisms of these compounds (Liu et al., 2015).

properties

CAS RN

78213-66-8

Product Name

Penitrem E

Molecular Formula

C37H45NO6

Molecular Weight

599.8 g/mol

IUPAC Name

(1S,2R,5S,6S,8R,9S,10R,12S,15R,16S,25R,27S,28R)-15,16,33,33-tetramethyl-24-methylidene-10-prop-1-en-2-yl-7,11,32-trioxa-18-azadecacyclo[25.4.2.02,16.05,15.06,8.06,12.017,31.019,30.022,29.025,28]tritriaconta-17(31),19(30),20,22(29)-tetraene-5,9,28-triol

InChI

InChI=1S/C37H45NO6/c1-16(2)28-27(39)31-37(44-31)23(42-28)11-12-33(6)34(7)19(10-13-35(33,37)40)29-25-24-21(38-30(25)34)9-8-18-14-17(3)20-15-22(32(4,5)43-29)36(20,41)26(18)24/h8-9,19-20,22-23,27-29,31,38-41H,1,3,10-15H2,2,4-7H3/t19-,20+,22+,23-,27-,28+,29-,31+,33+,34+,35-,36+,37-/m0/s1

InChI Key

LTCFBVUSILPMGG-BRSLXYMHSA-N

Isomeric SMILES

CC(=C)[C@@H]1[C@@H]([C@@H]2[C@@]3(O2)[C@@H](O1)CC[C@]4([C@]3(CC[C@@H]5[C@@]4(C6=C7[C@H]5OC([C@H]8C[C@H]9[C@@]8(C1=C(CC9=C)C=CC(=C71)N6)O)(C)C)C)O)C)O

SMILES

CC(=C)C1C(C2C3(O2)C(O1)CCC4(C3(CCC5C4(C6=C7C5OC(C8CC9C8(C1=C(CC9=C)C=CC(=C71)N6)O)(C)C)C)O)C)O

Canonical SMILES

CC(=C)C1C(C2C3(O2)C(O1)CCC4(C3(CCC5C4(C6=C7C5OC(C8CC9C8(C1=C(CC9=C)C=CC(=C71)N6)O)(C)C)C)O)C)O

synonyms

penitrem A
penitrem B
penitrem D
penitrem E
penitrems
tremortin
tremortin A
tremortin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Penitrem E
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Penitrem E
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Penitrem E
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Penitrem E
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Penitrem E

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